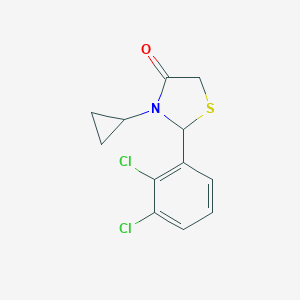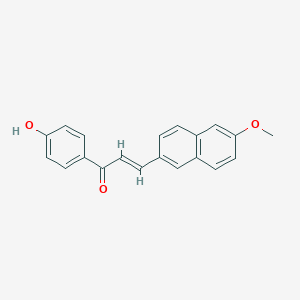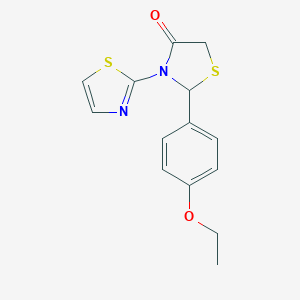
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound with the molecular formula C19H15NO5. It is also known by its IUPAC name [2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 337.3g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects against cancer cells. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, which may contribute to its antimicrobial activity. Finally, this compound has been found to inhibit the activation of nuclear factor-kappa B, a key signaling pathway involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity against cancer cells, antimicrobial activity against pathogenic bacteria, and anti-inflammatory activity. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, may provide further insights into the biochemical and physiological effects of this compound.
Synthesis Methods
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with acetic anhydride, followed by the reaction of the resulting product with 2-hydroxy-4-quinolinecarboxylic acid. The final product is obtained through the esterification of the resulting intermediate with oxalyl chloride and dimethylformamide.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been studied extensively for its potential applications in various scientific research fields, including cancer research, antimicrobial activity, and anti-inflammatory activity. This compound has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZJSGUXKPDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methylphenyl)sulfonyl]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498908.png)
![5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498910.png)
![5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498911.png)
![2-(ethoxymethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498915.png)
![5,6-dimethyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498916.png)
![5,6-dimethyl-2-{[(4-methylphenyl)sulfonyl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498917.png)
![2-[(3-chloroanilino)methyl]-1H-quinazolin-4-one](/img/structure/B498918.png)
![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)

![2-(2-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498923.png)



